N-Cyano-N'-(1,1-dimethylpropyl)thiourea
Description
N-Cyano-N'-(1,1-dimethylpropyl)thiourea is a thiourea derivative characterized by a cyano (-C≡N) group attached to one nitrogen atom and a branched 1,1-dimethylpropyl (tert-pentyl) group on the adjacent nitrogen. Its molecular formula is C₇H₁₃N₃S, with a molecular weight of 171.26 g/mol. The compound’s structure (Fig. 1) features a thiourea core (S=C(NR₁)(NR₂)), where R₁ = -CN and R₂ = -(CH₂)₂C(CH₃)₂.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
1-cyano-3-(2-methylbutan-2-yl)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-4-7(2,3)10-6(11)9-5-8/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
RBQSJLUMDWHCQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=S)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Thiourea derivatives vary widely in properties based on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated based on substituent contributions.
Key Observations:
Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density at the thiourea core compared to aryl or alkyl substituents. Aryl-substituted analogs (e.g., phenyl or 2-methylphenyl) exhibit greater resonance stabilization, reducing reactivity but improving thermal stability .
Lipophilicity: The tert-pentyl group (1,1-dimethylpropyl) in the target compound contributes to moderate lipophilicity (LogP ~2.1), balancing the polar cyano group.
Neopentyl (2,2-dimethylpropyl) analogs face similar challenges .
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